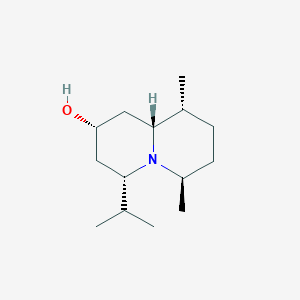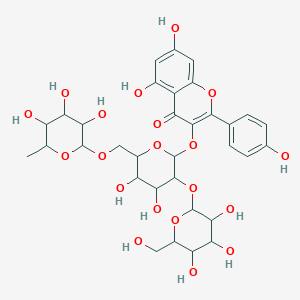
Camelliaside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camelliaside A is a flavonoid that has been found in C. sinensis and has radical scavenging and enzyme inhibitory activities . It scavenges superoxide radicals in a cell-free assay (IC 50 = 137.44 µM). Camelliaside A (1 µM) inhibits recombinant human monoamine oxidase B (MAO-B) in a cell-free assay . It also inhibits 5-lipoxygenase (5-LO) in RBL-1 rat basophilic leukemia cells (IC 50 = 390 µM) .
Molecular Structure Analysis
The molecular formula of Camelliaside A is C33H40O20 . The exact mass is 756.21 and the molecular weight is 756.66 .Chemical Reactions Analysis
Camelliaside A has been found to have effects against UVA-induced photoaging in HaCaT keratinocytes . It attenuates UVA-induced overproduction of the collagen degradation enzyme, matrix metalloproteinase-1 (MMP-1), in UVA-irradiated immortalized human HaCaT keratinocytes .Physical And Chemical Properties Analysis
Camelliaside A has a molecular formula of C33H40O20 and a molecular weight of 756.66 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Camellia oleifera and Its By-Products
Camellia oleifera, cultivated for over 2,300 years in China, serves various purposes beyond its seeds' use for high-quality edible oil. It has applications in medicine, health foods, daily chemical products, and shows potential for disease treatment and prevention. By-products like camellia seed cake and fruit shell find use in chemical, textile, and pesticide industries. Interestingly, the shell can be used for making high-performance electrodes in lithium-ion batteries, highlighting C. oleifera's diverse industrial value (Quan et al., 2022).
Green Tea (Camellia sinensis) and Its Extracts
Green tea, made from Camellia sinensis, is renowned for its medicinal properties. Its bioactive constituents, including caffeine, l-theanine, polyphenols, and flavonoids, contribute to its pharmacological and physiological functions. These properties enable green tea to treat various human disorders, underscoring the importance of further research into its therapeutic applications and health benefits (Saeed et al., 2017).
Novel Flavonol Triglycosides in Camellia sinensis
Two unique flavonol triglycosides, camelliaside A and B, were discovered in the seeds of Camellia sinensis. These compounds feature previously unreported interglycosidic linkages in flavone and flavonol glycosides, expanding our understanding of the chemical diversity in Camellia species (Sekine et al., 1991).
Camellia japonica: A Source of Biologically Active Constituents
Camellia japonica, native to East Asia, is known for its seeds' medicinal use. Studies have identified biologically active compounds in its leaves, including vitamin E, rutin, and other compounds linked to hyperuricemia treatment. This opens avenues for exploring C. japonica leaf extract in pharmaceutical and food industries (Yoon et al., 2017).
Inhibitory Effects of Camelliaside Derivatives
Camelliaside C, derived from "tea seed cake" of Camellia sinensis, exhibits inhibitory effects on arachidonate 5-lipoxygenase. This discovery, along with the inhibitory properties of camelliaside A and B, highlights the potential of these compounds in medical and industrial applications (Sekine et al., 1993).
Wirkmechanismus
Safety and Hazards
The safety data sheet for Camelliaside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLOLXSJMINBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
CAS RN |
55696-58-7 |
Source


|
| Record name | Kaempferol 3-(6''-rhamnosylsophoroside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

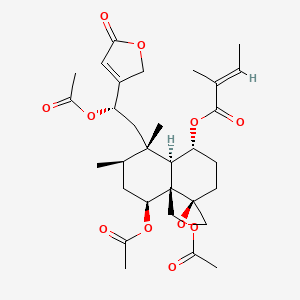
![13,14,19-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1255605.png)
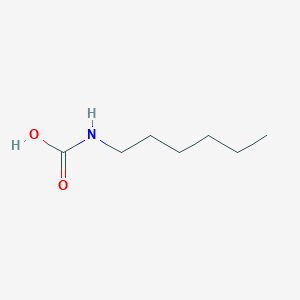


![(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2S,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one](/img/structure/B1255610.png)

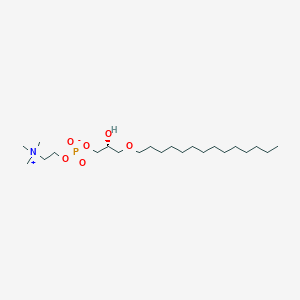
![1-[(3-Iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol](/img/structure/B1255617.png)
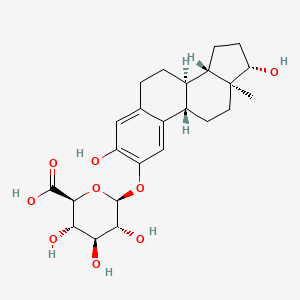

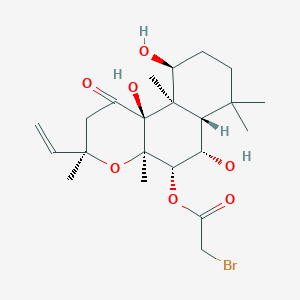
![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)
